molecular formula C7H13N3O4S B13910026 4-Ethyl-1H-pyrazole-5-sulfonamide acetate

4-Ethyl-1H-pyrazole-5-sulfonamide acetate

Cat. No.: B13910026
M. Wt: 235.26 g/mol
InChI Key: MMIUIZZERJSARC-UHFFFAOYSA-N
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Description

4-Ethyl-1H-pyrazole-5-sulfonamide acetate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1H-pyrazole-5-sulfonamide acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by sulfonation using sulfonyl chloride . The reaction conditions often involve the use of catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and heterogeneous catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1H-pyrazole-5-sulfonamide acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Ethyl-1H-pyrazole-5-sulfonamide acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Ethyl-1H-pyrazole-5-sulfonamide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-ethyl-5-pyrazole sulfonamide
  • 4-Methyl-1H-pyrazole-5-sulfonamide
  • 1-Ethyl-3-methyl-5-pyrazole sulfonamide

Uniqueness

4-Ethyl-1H-pyrazole-5-sulfonamide acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N3O4S

Molecular Weight

235.26 g/mol

IUPAC Name

acetic acid;4-ethyl-1H-pyrazole-5-sulfonamide

InChI

InChI=1S/C5H9N3O2S.C2H4O2/c1-2-4-3-7-8-5(4)11(6,9)10;1-2(3)4/h3H,2H2,1H3,(H,7,8)(H2,6,9,10);1H3,(H,3,4)

InChI Key

MMIUIZZERJSARC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1)S(=O)(=O)N.CC(=O)O

Origin of Product

United States

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